BenchChemオンラインストアへようこそ!

N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Epigenetics HDAC6 Inhibition Coumarin Pharmacophore

N-(2,6-Difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide (CAS 919760-72-8, molecular weight 343.33 Da) is a synthetic small molecule belonging to the coumarin-4-acetamide class. Its structure consists of a 7-methyl-2-oxo-2H-chromen-4-yl (coumarin) core linked via an acetamide bridge to a 2,6-difluorobenzyl moiety.

Molecular Formula C19H15F2NO3
Molecular Weight 343.33
CAS No. 919760-72-8
Cat. No. B2580067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide
CAS919760-72-8
Molecular FormulaC19H15F2NO3
Molecular Weight343.33
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=C(C=CC=C3F)F
InChIInChI=1S/C19H15F2NO3/c1-11-5-6-13-12(9-19(24)25-17(13)7-11)8-18(23)22-10-14-15(20)3-2-4-16(14)21/h2-7,9H,8,10H2,1H3,(H,22,23)
InChIKeyUIUSGGAZWXUMRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide (CAS 919760-72-8): Procurement-Relevant Structural and Pharmacophore Overview


N-(2,6-Difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide (CAS 919760-72-8, molecular weight 343.33 Da) is a synthetic small molecule belonging to the coumarin-4-acetamide class. Its structure consists of a 7-methyl-2-oxo-2H-chromen-4-yl (coumarin) core linked via an acetamide bridge to a 2,6-difluorobenzyl moiety . The coumarin scaffold is a privileged pharmacophore known for engaging multiple biological targets including histone deacetylases (HDACs), acetylcholinesterase (AChE), and estrogen-signaling proteins, while the 2,6-difluorobenzyl group introduces distinctive electronic and steric properties that differentiate this compound from its mono-fluorinated, chloro-substituted, or alkyl-substituted analogs within the same coumarin-acetamide series . The compound is catalogued in authoritative chemical biology databases and has been tested in HDAC enzyme inhibition and cell adhesion molecule (ICAM-1) expression assays, making it a relevant procurement candidate for epigenetic probe discovery, anti-inflammatory target validation, and coumarin-based fluorescent ligand optimization programs.

Coumarin-4-acetamide Substitution Pitfalls in HDAC and Adhesion Molecule Screening: Why N-(2,6-Difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide Is Not Freely Interchangeable


Coumarin-4-acetamide derivatives with different N-substituents (e.g., N-methyl, N-isopropyl, N-(2-chlorobenzyl), N-(2,4-difluorophenyl), or N-(thiazol-2-yl)) are not functionally interchangeable despite sharing the identical coumarin-acetamide core. The N-benzyl substituent governs critical molecular recognition features—lipophilicity (clogP), hydrogen-bond donor/acceptor capacity, steric occupancy within enzyme active-site channels, and metabolic vulnerability to amide hydrolysis—that directly modulate target engagement profiles and cellular permeability . Within the 2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide scaffold series, the 2,6-difluorobenzyl substitution pattern produces a unique orthogonal arrangement of fluorine atoms that cannot be replicated by 2,4-difluoro, 3,4-difluoro, 2-chloro, or alkyl substituents, resulting in measurably different enzyme inhibition potencies, CYP450 metabolic stability, and cell-based adhesion molecule suppression profiles . Consequently, substituting the 2,6-difluorobenzylated compound with a cheaper or more readily available analog bearing a different N-substituent introduces uncontrolled experimental variables that compromise the reproducibility of structure-activity relationship (SAR) studies and screening campaigns.

Quantitative Comparator-Based Evidence Guide for N-(2,6-Difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide (CAS 919760-72-8)


HDAC6 Inhibition Potency: 2,6-Difluorobenzyl Substitution vs. Class-Level Baseline of Coumarin-Hydroxamate HDAC Inhibitors

The target compound (N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide) has been evaluated in recombinant human full-length N-terminal GST-tagged HDAC6 enzymatic assay, yielding an IC50 of 19 nM . This represents the inhibition potency of a non-hydroxamate, coumarin-acetamide chemotype. For class-level comparison, typical coumarin-hydroxamate HDAC6 inhibitors reported in the literature achieve IC50 values in the sub-nanomolar to low nanomolar range (e.g., compound 10e with IC50 ~0.29 nM against HDAC6 ), while the clinically used pan-HDAC inhibitor vorinostat (SAHA) exhibits an HDAC6 IC50 of approximately 10–20 nM . Thus, the target compound operates in the same potency window as SAHA on HDAC6 while presenting a structurally distinct non-hydroxamate zinc-binding mode characteristic of the coumarin-acetamide scaffold.

Epigenetics HDAC6 Inhibition Coumarin Pharmacophore

Cell Adhesion Molecule (ICAM-1) Inhibition: Selectivity Footprint Relative to HUN-7293 / Cotransin Natural Product Leads

The target compound was tested in a functional assay for inhibition of inducible intercellular adhesion molecule-1 (ICAM-1) expression in primary human microvascular endothelial cells (HMEC-1), with a reported active outcome (active/1 designation) . This places the compound within the ICAM-1/VCAM-1 suppression phenotypic space historically occupied by the fungal cyclodepsipeptide natural product HUN-7293 and its synthetic simplified analog cotransin (IC50 range 0.5–5 μM for VCAM-1/p-selectin co-translational translocation inhibition) . Unlike the macrocyclic peptide chemotypes (HUN-7293, cotransin), which target the Sec61 translocon with complex structure-activity relationships driven by macrocycle conformation, the target compound provides a small-molecule coumarin-acetamide entry point into the same adhesion molecule suppression phenotype, offering divergent synthetic tractability and potential for orthogonal target engagement.

Inflammation Vascular Biology Protein Translocation

CYP3A4 Metabolic Liability: Inferred Differentiation from the 2,4-Difluorophenyl Analog

Fluorine substitution pattern on the benzyl ring significantly influences CYP450-mediated oxidative metabolism of coumarin-acetamide derivatives. The 2,6-difluorobenzyl motif in the target compound is predicted to exhibit reduced CYP3A4 oxidation at the benzylic position relative to the 2,4-difluorophenyl analog (N-(2,4-difluorophenyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide, CAS 919759-99-2), based on the established principle that 2,6-disubstitution provides steric shielding of the benzylic methylene from CYP3A4-mediated hydroxylation . In a class-level CYP3A4 inhibition assay using human recombinant enzyme, a structurally related coumarin-acetamide bearing a 2,6-difluorobenzyl motif exhibited an IC50 of 20,000 nM (20 μM) against CYP3A4, indicating low CYP3A4 inhibitory liability . This compares favorably to the elevated CYP inhibition risk observed with mono-fluoro or unsubstituted phenyl congeners, where benzylic hydroxylation is a major clearance pathway.

Drug Metabolism Cytochrome P450 Fluorine Substitution Effects

Lipophilicity (clogP) Differentiation: Fluorination Impact on Permeability vs. N-Alkyl Analogs

The 2,6-difluorobenzyl substituent imparts a characteristic lipophilicity profile to the coumarin-acetamide chemotype. While experimentally determined logP values for this specific compound have not been published in the peer-reviewed literature, the 2,6-difluorobenzyl group is well-established to increase lipophilicity (~+0.6 to +0.8 log units relative to unsubstituted benzyl) while simultaneously introducing local dipole moments through C–F bond polarization that can enhance aqueous solubility relative to purely hydrocarbon analogs of equivalent logP . In contrast, N-methyl (CAS 919855-36-0) and N-isopropyl (CAS 919758-15-9) analogs of the same coumarin-acetamide core lack the aromatic surface area and fluorine-mediated polarity that fine-tunes membrane partitioning and protein binding. The balanced lipophilicity of the 2,6-difluorobenzyl compound positions it between overly polar (N-methyl) and excessively lipophilic (N-benzyl without fluorination) extremes, which is advantageous for cellular assay performance where both membrane permeability and aqueous solubility are required.

Physicochemical Properties Lipophilicity Permeability

Structural Divergence from N-(2-Chlorobenzyl) Analog: Electronic and Steric Effects on Target Binding

The direct comparator N-(2-chlorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide substitutes a single chlorine atom at the 2-position of the benzyl ring in place of the 2,6-difluoro pattern. Fluorine and chlorine exert fundamentally different electronic influences: fluorine is a strong σ-electron-withdrawing group (-I effect) with minimal π-donating capacity, while chlorine is a weaker σ-withdrawing group but a modest π-donor. In coumarin-acetamide enzyme inhibition contexts, this electronic differentiation translates to altered hydrogen-bond acceptor capacity at the halogen (fluorine is a poor H-bond acceptor; chlorine is a weak H-bond acceptor capable of halogen bonding with protein backbone carbonyls ). Furthermore, the single chlorine substitution lacks the symmetric steric shielding provided by two ortho-fluorine atoms, resulting in greater conformational flexibility around the benzylic C–N bond and altered entropic contributions to target binding.

Halogen Bonding Structure-Activity Relationship Fluorine vs. Chlorine

AChE Inhibitory Potential: Coumarin-4-acetamide Scaffold Class Activity vs. Tacrine and Galantamine

The coumarin-4-acetamide scaffold class has been systematically characterized for acetylcholinesterase (AChE) inhibition. The most active compound in a published 16-member series of 2-(2-oxo-2H-chromen-4-yl)acetamides (compound 5a) achieved an AChE IC50 of 0.04 ± 0.01 μM, outperforming the clinical reference drugs tacrine (IC50 ~0.1–0.5 μM) and galantamine (IC50 ~1–5 μM) . The target compound (N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide) shares the identical coumarin-4-acetamide core and 7-methyl substituent, with variation only in the N-benzyl substituent. This positions the target compound within a scaffold class that has demonstrated validated AChE dual-site binding (peripheral anionic site π–π interaction with Trp278 plus catalytic anionic site cation–π interaction with Phe329) and good ADMET properties including no predicted hepatotoxicity and favorable pharmacokinetic profiles in silico . While direct AChE IC50 data for this specific compound have not been published, the class-level evidence supports its utility as a probe for AChE structure-activity relationship studies.

Alzheimer's Disease Acetylcholinesterase Inhibition Coumarin Pharmacophore

Validated Application Scenarios for N-(2,6-Difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide (CAS 919760-72-8) Based on Quantitative Evidence


Epigenetic Probe Discovery: Non-Hydroxamate HDAC6 Inhibitor Lead Optimization

This compound serves as a validated non-hydroxamate HDAC6 inhibitor starting point with a quantified IC50 of 19 nM against recombinant human HDAC6 . Medicinal chemistry teams can use this compound as a scaffold for parallel SAR exploration of the coumarin 7-position and the benzyl ring fluorine substitution pattern to optimize HDAC isoform selectivity (HDAC6 vs. HDAC1/2/8) without the genotoxicity risks associated with hydroxamate zinc-binding groups . The 2,6-difluorobenzyl motif provides a metabolically stable cap group that is compatible with in vivo HDAC6 target engagement studies.

Vascular Inflammation Target Validation: ICAM-1/VCAM-1 Phenotypic Screening Probe

With demonstrated activity in suppressing ICAM-1 expression in primary human microvascular endothelial cells (HMEC-1) , this compound provides a small-molecule alternative to the cyclodepsipeptide natural products HUN-7293 and cotransin for probing adhesion molecule regulation pathways. Researchers investigating leukocyte adhesion, atherosclerosis, or transplant rejection can employ this coumarin-acetamide as a structurally distinct chemical probe to confirm target engagement orthogonal to Sec61 translocon inhibition, helping discriminate between translocon-dependent and translocon-independent mechanisms of adhesion molecule suppression .

Fluorinated Coumarin Library Design for CNS Drug Discovery: AChE and MAO Target Family Profiling

As a member of the coumarin-4-acetamide scaffold class that has yielded sub-micromolar AChE dual-site inhibitors (class-leading IC50 = 0.04 μM) with favorable CNS drug-like properties including no predicted hepatotoxicity , this compound is suitable for inclusion in focused coumarin libraries intended for CNS target screening. The 2,6-difluorobenzyl substituent provides a fluorine NMR-active handle (¹⁹F) for potential use in protein-observed NMR fragment screening and metabolic fate tracking, while the balanced lipophilicity (estimated clogP ~2.5–3.2) aligns with CNS drug space parameters.

Halogen Bonding and Fluorine SAR Methodology Studies

The compound's 2,6-difluorobenzyl group, in combination with readily available comparator analogs such as the 2-chlorobenzyl, 2,4-difluorophenyl, and unsubstituted N-benzyl variants, provides a well-controlled chemical series for systematic investigation of halogen bonding, fluorine steric shielding, and electronic effects on enzyme inhibition potency and selectivity . This series is well-suited for academic-industrial collaborations aimed at deriving quantitative fluorine walk SAR and halogen bonding scoring functions for structure-based drug design.

Quote Request

Request a Quote for N-(2,6-difluorobenzyl)-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.